Pabulenol

Description

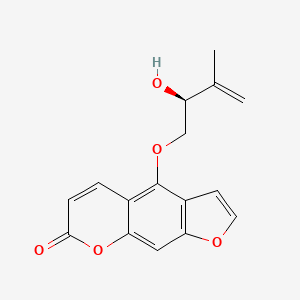

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33889-70-2 | |

| Record name | Pabulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PABULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P9F66D29E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Characterization, and Natural Distribution of Pabulenol

Isolation Methodologies from Natural Sources

The process of obtaining pure pabulenol from its natural plant sources involves a multi-step procedure that begins with extraction and is followed by purification.

The initial step in isolating this compound is the extraction from plant material, often the roots or aerial parts. nih.govtandfonline.com A common method involves the use of methanol (B129727) (MeOH) as a solvent. nih.govkoreascience.kr For instance, in the study of Angelica genuflexa, a methanol extract of the roots was prepared. nih.govkoreascience.kr This extract is then typically partitioned using solvents of varying polarities to separate compounds based on their solubility.

In one documented procedure, a methanol extract was suspended in a water-methanol mixture and then partitioned with dichloromethane (B109758). nih.gov This process yields different fractions, with the furanocoumarins, including this compound, concentrating in the less polar dichloromethane fraction. nih.govafricaresearchconnects.com Similarly, studies on Petroselinum crispum (parsley) involved a methanol extract which was further partitioned between dichloromethane and water. africaresearchconnects.com The use of ethyl acetate (B1210297) has also been reported in the fractionation of extracts from Angelica dahurica. acgpubs.org

Another approach involves the use of high-speed countercurrent chromatography (HSCCC) for the separation of chemical components from a methanol extract of Pleurospermum candollei. researchgate.netnih.gov This technique allows for the efficient separation of compounds without the risk of irreversible adsorption that can occur with solid-phase chromatography. researchgate.net

The choice of solvent system is critical for maximizing the yield of this compound. The table below summarizes solvent systems used in the extraction of this compound from various plant sources.

| Plant Source | Initial Extraction Solvent | Partitioning/Fractionation Solvents |

| Angelica genuflexa | Methanol (MeOH) | n-Hexane-EtOAc |

| Petroselinum crispum | Methanol (MeOH) | Dichloromethane, Water |

| Angelica dahurica | Ethyl Acetate (EtOAc) | Not specified |

| Pleurospermum candollei | Methanol (MeOH) | n-Hexane, Ethyl Acetate, Methanol, Water (for HSCCC) |

| Ferulago bracteata | Methanol (MeOH) | Dichloromethane, Ethyl Acetate, n-Butanol |

This table provides examples of solvent systems used in the extraction and fractionation of this compound from different plant sources.

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of this compound from the complex mixture of plant metabolites. koreascience.kr Column chromatography is a widely employed method. koreascience.kr In this technique, a column is packed with a solid stationary phase, such as silica (B1680970) gel, and the crude extract is passed through it using a liquid mobile phase. koreascience.kr

For the isolation of this compound from Angelica genuflexa, the active fraction was subjected to silica gel column chromatography. koreascience.kr The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. koreascience.kr This allows for the separation of compounds based on their affinity for the stationary and mobile phases.

Repeated silica gel column chromatography is often necessary to achieve a high degree of purity. In the study of Angelica polymorpha, compounds were isolated through repeated silica gel column chromatography and recrystallization. High-speed countercurrent chromatography (HSCCC) has also been utilized as an effective method for the separation of this compound and other compounds from plant extracts, as demonstrated with Pleurospermum candollei. researchgate.netnih.gov This method, which utilizes a liquid-liquid partitioning system, can be particularly advantageous for separating hydrolysis-sensitive compounds. acs.org

Extraction Techniques and Solvent Systems

Spectroscopic Elucidation Techniques in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. koreascience.krresearchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule. koreascience.kr

In the ¹H-NMR spectrum of this compound, characteristic signals for a furanocoumarin moiety are observed. koreascience.kr These include signals for the protons on the furan (B31954) and pyrone rings. koreascience.kr The ¹³C-NMR spectrum provides complementary information, showing signals for all the carbon atoms in the molecule. koreascience.kr For this compound, typical signals for a 5-oxygenated furanocoumarin are present, along with signals for the terminal olefinic carbons and oxygenated carbons of the side chain. koreascience.kr The analysis of these NMR spectra, often in comparison with data from known related compounds, allows for the unambiguous confirmation of the this compound structure. tandfonline.comkoreascience.kr

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. africaresearchconnects.com In the case of this compound, Electron Ionization Mass Spectrometry (EI-MS) has been used. koreascience.kr The EI-MS spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 286. koreascience.kr This corresponds to the molecular formula C₁₆H₁₄O₅. nist.gov

The fragmentation pattern observed in the mass spectrum provides further structural clues. A strong peak at m/z 202 is characteristic for this compound, which corresponds to the loss of a C₅H₈O fragment from the side chain. koreascience.kr High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. dntb.gov.ua

The combination of NMR and MS data provides a comprehensive picture of the this compound molecule, allowing for its definitive identification. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Chiral Purity and Stereoisomeric Investigations of this compound

This compound possesses a chiral center at the C-2' position of its side chain, meaning it can exist as two different stereoisomers (enantiomers). ias.ac.inontosight.ainih.gov The specific three-dimensional arrangement of the atoms at this chiral center is a critical aspect of the molecule's identity.

The IUPAC name for the naturally occurring enantiomer is 4-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one, indicating the (S)-configuration at the chiral carbon. nih.gov This stereochemical assignment is crucial as different stereoisomers can exhibit different biological activities. The investigation of chiral purity is important to ensure that a sample of this compound consists of a single enantiomer. Techniques such as chiral chromatography or polarimetry, which measures the rotation of plane-polarized light, can be used to determine the enantiomeric composition of a sample. koreascience.kr A study on this compound isolated from Angelica genuflexa reported a specific rotation of [α]D²⁸ -4.55 (c 0.5, EtOH), confirming its levorotatory nature. koreascience.kr

The simultaneous occurrence of this compound with other furanocoumarins like isoimperatorin (B1672244) and oxypeucedanin (B192039) in Prangos pabularia has been noted as support for the biogenetic hypothesis of isoprenoid side chains. ias.ac.in

Analytical Methods for Enantiomeric Separation

The separation of enantiomers is critical for understanding the specific biological activities of chiral molecules like this compound. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose, utilizing various chiral stationary phases (CSPs) to achieve resolution.

Chiral resolution often involves screening different CSPs and optimizing the mobile phase composition, including the type and proportion of alcohol and acidic modifiers. mdpi.com For instance, the separation of chiral coumarins has been successfully achieved using polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose. mdpi.com A study on the enantiomeric separation of pyranocoumarins from Peucedani Radix utilized an AD-RH chiral column. mdpi.com Similarly, a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to separate and quantify the enantiomers of bupropion (B1668061) and its metabolites using a Lux Cellulose-3 column.

High-speed counter-current chromatography (HSCCC) has also proven to be an effective and rapid method for the isolation and purification of hydrophobic and structurally similar components from essential oils, which can include coumarins like this compound. researchgate.netacs.org This support-free liquid-liquid partition chromatography technique is valuable for obtaining pure compounds for further analysis. researchgate.net

The table below summarizes typical analytical conditions used for the chiral separation of related coumarin (B35378) compounds, which could be adapted for this compound.

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | mdpi.com |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) | mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid | mdpi.com |

| Detection | UV, Mass Spectrometry (MS) |

Biological Significance of this compound Stereoisomers

The stereochemistry of a molecule can dramatically influence its biological activity. While specific research on the distinct activities of this compound enantiomers is limited, the broader class of furanocoumarins, to which this compound belongs, exhibits a wide range of pharmacological properties. ontosight.aiembrapa.br Differences in the bioactivity of enantiomers are well-documented for many compounds; for example, (S)-(-)-propranolol is 98 times more active than its (R)-(+)-enantiomer. unina.it

This compound itself has been noted for its potential anti-HIV activity. In one study, it inhibited HIV replication in H9 lymphocytes with an EC50 value of less than 0.01 mg/mL, while showing low toxicity to the host cells, resulting in a high therapeutic index (TI) of over 1000. clockss.orgljmu.ac.uk Such a high TI suggests it could be a promising candidate for drug development. ljmu.ac.uk

Furthermore, various furanocoumarins isolated from different plant species have shown potential antidiabetic properties, which may be linked to their antioxidant and anti-inflammatory activities. nih.govmdpi.com Although this compound was found to have only slight DPPH radical-scavenging activity, other related coumarins have demonstrated significant antioxidant effects in various assays. embrapa.brmdpi.com The specific contribution of each this compound enantiomer to these activities remains an area for further investigation. The isolation of individual enantiomers is essential to determine if one form is more active or responsible for the observed effects. mdpi.com

Geographical and Species-Specific Distribution Studies of this compound

This compound is a naturally occurring furanocoumarin found in various plant species, predominantly within the Apiaceae (Umbelliferae) family. researchgate.netoup.com This family is known for being a rich source of coumarins, and the presence of compounds like this compound is of chemotaxonomic significance. mdpi.comtandfonline.com

Geographical Distribution: The Apiaceae family has a wide distribution, primarily in the northern temperate regions of the world. oup.com Species known to contain this compound are found across Asia and the Mediterranean. For example, the genus Ferula, a significant source of this compound, comprises about 130 species distributed throughout the Mediterranean area and Central Asia, with a high concentration of species in Iran and surrounding countries. clockss.orgresearchgate.net Ammi majus, another plant containing this compound, is found in the Nile region, the Western Desert oases, the Mediterranean region, and the Sinai Peninsula. edaegypt.gov.eg

Species-Specific Distribution: this compound has been isolated from the roots, fruits, and leaves of numerous plant species. mdpi.comresearchgate.net Its presence often coincides with other coumarins such as imperatorin (B1671801), oxypeucedanin, and marmesin. edaegypt.gov.egias.ac.in

The following table details some of the plant species in which this compound has been identified:

| Family | Genus | Species | Plant Part | Reference |

| Apiaceae | Ammi | Ammi majus | Fruits, Leaves | edaegypt.gov.eg |

| Apiaceae | Angelica | Angelica dahurica | Roots | |

| Apiaceae | Angelica | Angelica reflexa | Roots | mdpi.com |

| Apiaceae | Cachrys | Cachrys sicula | Roots | mdpi.com |

| Apiaceae | Ferulago | Ferulago bracteata | Roots | nih.gov |

| Apiaceae | Ferula | Ferula sp. | Not specified | clockss.orgresearchgate.net |

| Apiaceae | Peucedanum | Peucedanum decursivum | Roots | nih.gov |

| Apiaceae | Peucedanum | Peucedanum sp. | Not specified | mdpi.com |

| Rutaceae | Zanthoxylum | Zanthoxylum flavum | Stems | nih.gov |

The concentration and composition of coumarins, including this compound, can vary significantly depending on the plant part, geographical location, and even the developmental stage of the plant at harvest. mdpi.commdpi.com For instance, in Peucedanum decursivum, coumarins were found mainly concentrated in the cortex, periderm, and phloem of the root. nih.gov These distribution studies are crucial for understanding the ecological roles of these compounds and for identifying the best sources for their isolation.

Synthetic Strategies and Structural Modifications of Pabulenol

Total Synthesis Approaches for Pabulenol

The total synthesis of complex natural products provides unambiguous proof of their proposed structures and allows access to compounds that may be difficult or uneconomical to isolate from natural sources. wikipedia.org While the provided search results discuss the isolation and co-occurrence of this compound with other furanocoumarins, detailed specific information on the total synthesis of this compound itself, including specific reaction schemes or step-by-step procedures, was not extensively available within the provided snippets. However, general principles and strategies applicable to the synthesis of furanocoumarins, the class of compounds to which this compound belongs, can be inferred from the literature.

Total synthesis of furanocoumarins typically involves the construction of the characteristic furo[3,2-g]chromen-7-one ring system. This often requires the coupling of a coumarin (B35378) precursor with a furan-generating moiety or the cyclization of appropriately substituted precursors. The synthesis of coumarin derivatives, which can serve as intermediates for psoralens (a type of furocoumarin), has been reported, although attempts at cyclization to form the furan (B31954) ring were not always successful, sometimes leading to unintended side reactions like ether cleavage. plantaedb.com

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis of furanocoumarins would involve breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. For this compound, this would likely involve considering disconnections that lead to the coumarin core and the appended furan ring with its specific substitution pattern. Key intermediates in the synthesis of furanocoumarins often include substituted coumarins and precursors to the furan ring, such as appropriately functionalized allyl or propargyl ethers that can undergo cyclization reactions. The synthesis of such intermediates is a crucial aspect of total synthesis strategies for this class of compounds.

Stereoselective Synthesis of this compound Enantiomers

This compound, possessing a chiral center in its side chain, exists as enantiomers. The biological activities of natural products are often stereospecific, making the stereoselective synthesis of individual enantiomers important for understanding their precise interactions and potential applications. While the provided search results mention stereoselective synthesis in the context of other compound classes wikipedia.orgthegoodscentscompany.com, specific details regarding the stereoselective synthesis of this compound enantiomers were not found. Achieving stereocontrol in furanocoumarin synthesis typically requires the use of chiral reagents, catalysts, or auxiliaries, or by employing strategies such as chiral resolution of intermediates or the final product.

Semi-Synthetic Derivatization of this compound Analogues

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical modification to generate analogues with potentially improved or altered properties. This strategy is particularly relevant for natural products like this compound, which can be isolated from plant sources. wikipedia.orgthegoodscentscompany.comwikipedia.org Semi-synthetic derivatization allows for targeted modifications of the natural scaffold.

General strategies for the semi-synthetic derivatization of natural furocoumarins have been explored to develop derivatives with reduced toxicity while retaining or enhancing beneficial properties. plantaedb.com This suggests that similar approaches could be applied to this compound.

Functional Group Modifications and Analog Generation

Functional group modifications of this compound could involve alterations to the hydroxyl groups, the furan ring, or the coumarin core. These modifications can influence the compound's solubility, stability, and interactions with biological targets. The generation of analogues with variations in the side chain structure is another avenue for exploring the impact of structural changes on activity. Studies on other coumarin derivatives have involved modifications such as the introduction of triazolyl groups to mitigate genotoxicity. plantaedb.com

Chemoenzymatic Transformations of this compound

Chemoenzymatic transformations combine chemical and enzymatic reactions to achieve highly selective modifications that may be difficult using purely chemical methods. Enzymes, such as glycosyltransferases, have been utilized for the chemoenzymatic preparation of glycosides of natural products researchgate.net, and this approach could potentially be applied to this compound to generate glycosylated analogues. While the search results mention chemoenzymatic syntheses of other compounds researchgate.netnih.gov, specific applications to this compound were not detailed. However, given that this compound is a natural product with hydroxyl groups, enzymatic glycosylation or other biocatalytic transformations could be explored for the generation of novel derivatives.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. Chemical modification of a lead compound, either through total synthesis or semi-synthetic approaches, is a fundamental aspect of SAR studies. By synthesizing and testing a series of analogues with systematic structural changes, researchers can identify key functional groups and structural features responsible for the observed activity.

This compound has been included in studies evaluating the activity of compounds isolated from natural sources. For instance, it was found to possess inhibitory activity in certain biological assays, albeit sometimes less potent than other co-occurring compounds like oxypeucedanin (B192039) hydrate. wikipedia.org The co-occurrence of this compound with other furanocoumarins with similar structural backbones but varying side chains (e.g., oxypeucedanin, isooxypeucedanin (B192035), imperatorin) wikipedia.orgthegoodscentscompany.comwikipedia.orgresearchgate.netthegoodscentscompany.com inherently provides some basis for preliminary SAR observations within naturally occurring analogues.

Detailed SAR studies specifically focused on a series of chemically modified this compound derivatives were not extensively described in the provided search results. However, SAR studies on other coumarins and furanocoumarins have demonstrated the importance of substituents and their positions on the core structure for various biological activities, including anti-HIV activity and cholinesterase inhibition. nih.govnih.gov These studies highlight the potential of chemical modification to tune the biological properties of furanocoumarin scaffolds. Future research involving the systematic chemical modification of this compound and evaluation of the resulting analogues would be crucial for a comprehensive understanding of its SAR and for the potential development of more potent or selective derivatives.

Design and Synthesis of this compound Derivatives for SAR Elucidation

The study of structure-activity relationships (SAR) for this compound and other furanocoumarins often involves the examination of naturally occurring analogs or the synthesis of modified structures. This compound is frequently isolated alongside other linear furanocoumarins such as imperatorin (B1671801), isoimperatorin (B1672244), oxypeucedanin, neobyakangelicol (B600614), and byakangelicin (B1668165) thegoodscentscompany.commdpi.com. These co-occurring compounds, sharing the furanocoumarin core but differing in their side chains or substitution patterns, serve as natural derivatives that provide initial insights into how structural changes influence biological effects.

General synthetic strategies for furanocoumarins involve constructing the furan ring, the pyrone ring, or both, around a central benzene (B151609) core thegoodscentscompany.com. While specific detailed synthetic routes for this compound derivatives designed explicitly for SAR studies are not extensively detailed in the provided literature, the presence of numerous naturally occurring furanocoumarins with variations in the side chain attached to the psoralen (B192213) backbone suggests that modifications at this position, as well as alterations to the furan or pyrone rings, would be key strategies in the design of synthetic derivatives for SAR elucidation. The fact that this compound has been identified as a biological transformation product of oxypeucedanin also hints at potential biosynthetic pathways that could inspire semi-synthetic approaches fishersci.ca.

Correlating Structural Features with Biological Activities

Structure-activity relationship studies comparing this compound with other furanocoumarins have revealed insights into the structural features that contribute to specific biological activities.

In studies evaluating anti-tumor-promoting activity, this compound (compound 4) was compared to other linear furanocoumarins, including imperatorin (1), isoimperatorin (2), oxypeucedanin (3), neobyakangelicol (5), byakangelicin (6), psoralen (7), bergapten (B1666803) (8), and xanthotoxin (9) thegoodscentscompany.commdpi.com. Research indicated that imperatorin and isoimperatorin showed potent inhibitory activity, while this compound exhibited less or no activity at the tested concentration thegoodscentscompany.commdpi.com. This suggests that the specific nature and position of the side chain significantly impact this particular activity.

Regarding anti-herpes simplex virus (HSV) activity, studies comparing linear furanocoumarins like this compound to angular furanocoumarins suggested that the angular arrangement might be more crucial for anti-HSV effects fishersci.ca. Although this compound was evaluated, it was not as effective as some other compounds in sub-toxic concentrations fishersci.ca.

This compound has also demonstrated anti-HIV activity with an EC₅₀ value of 22.3 μM tcmsp-e.com. General SAR analysis for anti-HIV coumarins indicates that the presence of certain substituents is key, with O-terpenoid and C-monoterpenoid coumarins often exhibiting acceptable characteristics tcmsp-e.com. This suggests that the hydroxy-methyl-butenyl side chain of this compound contributes to its anti-HIV properties.

These findings highlight that the biological activity of furanocoumarins, including this compound, is highly dependent on their specific structural features, particularly the nature and position of substituents on the furanocoumarin core.

Methodological Advancements in this compound Synthesis

While the provided literature offers limited specific details on recent methodological advancements solely focused on this compound synthesis, it provides context within the broader field of furanocoumarin synthesis. Furanocoumarins can be synthesized through various approaches, typically involving the construction of the furan ring on a coumarin precursor, the formation of the pyrone ring on a benzofuran, or the simultaneous synthesis of both rings around a central benzene moiety thegoodscentscompany.com.

The identification of this compound as a biological transformation product of oxypeucedanin suggests that biocatalytic or semi-synthetic routes starting from related natural products could be explored as alternative methods for its preparation fishersci.ca. Although not explicitly described as a recent advancement in the provided text, this biological conversion represents a distinct approach compared to purely chemical synthesis. Research into coumarins by groups such as that of Asima Chatterjee, who developed new synthetic routes to other coumarin systems, indicates ongoing efforts in developing synthetic methodologies within this class of compounds, which could potentially be adapted or extended to this compound fishersci.ca. The general progress in coumarin synthesis, as mentioned in reviews, implies continuous development of more efficient and selective methods that could benefit the preparation of this compound and its derivatives scilit.comtcmsp-e.com.

Biological Activities and Preclinical Investigations of Pabulenol

Anti-inflammatory Modulations and Pathways in Cellular Models

Pabulenol has demonstrated anti-inflammatory effects in cellular models, primarily through its influence on key mediators and pathways involved in the inflammatory response. rjsvd.com

Inhibition of Prostaglandin (B15479496) and Leukotriene Biogenesis

This compound has shown a remarkable inhibitory action on the biogenesis of prostaglandins (B1171923) and leukotrienes. These lipid molecules are crucial mediators of inflammation, derived from arachidonic acid. Prostaglandins are synthesized via cyclooxygenase (COX) enzymes, while leukotrienes are produced through the action of lipoxygenases (LOXs). wikipathways.org By inhibiting the production of these substances, this compound contributes to its anti-inflammatory effects. nih.gov This inhibitory effect on prostaglandin generation may occur upstream of the cyclooxygenase enzyme complex, potentially affecting the release of arachidonic acid from cell membranes, similar to the action of corticosteroids. nih.gov

Regulation of Inflammatory Mediators and Cytokines

Studies indicate that furanocoumarins, including this compound, can regulate the expression of inflammatory mediators and cytokines. nih.gov For instance, some furan (B31954) derivatives have been shown to decrease the mRNA expression of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, and IL-6 in LPS-stimulated macrophages. nih.govresearchgate.net The regulation of these mediators is crucial in controlling the inflammatory cascade. researchgate.netajol.info this compound has been identified as a key compound potentially involved in regulating inflammatory cytokine levels, such as IL-4, IL-10, IL-13, and TNF-α, based on network pharmacology studies. rjsvd.com

Antioxidant Capacity and Reactive Species Scavenging by this compound

This compound, like other furanocoumarins and natural furans, possesses antioxidant properties, which contribute to its potential health benefits. ontosight.ainih.govplantaedb.com

In Vitro Assays for Radical Scavenging Activity

In vitro assays have been employed to evaluate the radical scavenging activity of this compound. While some furanocoumarins isolated from Angelica dahurica, such as 9-hydroxy-4-methoxypsoralen and alloisoimperatorin, displayed potent antioxidant effects against the DPPH radical, this compound showed very little or no DPPH radical-scavenging activity at concentrations clearly superior to 200 µg/mL in one study. mdpi.comnih.govresearchgate.net This suggests that its antioxidant mechanism might involve pathways other than direct DPPH radical scavenging. However, furan natural derivatives, in general, have shown antioxidant activity through scavenging hydroxyl and DPPH-free radicals. nih.gov

Table 1: DPPH Radical Scavenging Activity of Furanocoumarins from Angelica dahurica

| Compound | IC₅₀ (µg/mL) |

| 9-hydroxy-4-methoxypsoralen | 6.1 |

| Alloisoimperatorin | 9.4 |

| This compound | > 200 |

| Byakangelicin (B1668165) | > 200 |

| Byakangelicol | > 200 |

| Imperatorin (B1671801) | > 200 |

| Isoimperatorin (B1672244) | > 200 |

| Neobyakangelicol (B600614) | > 200 |

| Oxypeucedanin (B192039) | > 200 |

| Oxypeucedanin hydrate | > 200 |

| Phellotorin | > 200 |

*Data derived from search results mdpi.comnih.gov. IC₅₀ values clearly superior to 200 µg/mL indicate very little or no activity in this specific assay.

Cellular Antioxidant Mechanisms

The antioxidant properties of natural furans, including furanocoumarins, may involve various cellular mechanisms. These compounds can exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ. nih.govresearchgate.net Phenol moieties present in natural compounds are known for their antioxidant properties, potentially scavenging free radicals and reactive oxygen species (ROS) and suppressing the production of pro-inflammatory cytokines and other inflammatory molecules. nih.govtandfonline.com While specific cellular antioxidant mechanisms of this compound are not extensively detailed in the provided results, the broader class of furan natural derivatives is understood to contribute to ameliorating oxidative stress through mechanisms that may include influencing signaling pathways and scavenging radicals. nih.govtandfonline.comnih.gov

Antiproliferative and Cytotoxic Effects in In Vitro Cancer Models

This compound has demonstrated antiproliferative and cytotoxic effects in various in vitro cancer models. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net Studies on mouse T-lymphoma cell lines (L5178Y) have shown that this compound inhibits proliferation in both parental (PAR) and multidrug resistance (MDR) cells. mdpi.comencyclopedia.pub

Research on furocoumarins isolated from Ducrosia anethifolia assessed their cytotoxic activity against sensitive and multidrug-resistant mouse T-lymphoma cell lines (L5178Y). This compound exhibited similar activity on fibroblast and parental mouse lymphoma cells. researchgate.nettandfonline.comnih.gov Some compounds showed slight toxicity on normal fibroblasts, but this compound was reported to have similar activity on fibroblasts and parental mouse lymphoma cells. tandfonline.comnih.gov

Table 2: Antiproliferative Activity of Compounds from Ducrosia anethifolia Against L5178Y Cells

| Compound | IC₅₀ L5178Y PAR (µM) | IC₅₀ L5178Y MDR (µM) |

| This compound | < 60.58 | < 60.58 |

| (+)-Oxypeucedanin hydrate | < 60.58 | < 60.58 |

| Oxypeucedanin | 25.98 ± 1.27 | 28.89 ± 0.73 |

| Oxypeucedanin methanolate | < 60.58 | < 60.58 |

| Imperatorin | < 60.58 | < 60.58 |

| Isogospherol | < 60.58 | < 60.58 |

| Heraclenin | < 60.58 | < 60.58 |

| Heraclenol | < 60.58 | < 60.58 |

*Data compiled from search results mdpi.comencyclopedia.pubresearchgate.net. Note that for some compounds, the exact IC₅₀ values were not provided, only that they were less than 60.58 µM. Oxypeucedanin values are included for comparison as it showed high activity.

This compound has also been identified as a compound with antiproliferative and cytotoxic properties in other contexts. scienceasia.org For instance, it was among the compounds isolated from Petroselinum crispum (parsley) that showed significant phototoxicity properties. researchgate.net The cytotoxic effects of coumarin (B35378) derivatives, including those found in the Prangos genus which includes Prangos pabularia (a source of this compound), have been observed in various cancer cell lines. researchgate.net

Efficacy Against Various Cancer Cell Lines

This compound has demonstrated antiproliferative activity in in vitro studies against certain cancer cell lines. Investigations using mouse T-lymphoma cell lines, specifically L5178Y parent (PAR) and multidrug-resistant (MDR) cells, have shown that this compound can inhibit their proliferation mdpi.comtandfonline.comnih.govnih.govchemfaces.com.

Data from studies evaluating the antiproliferative and cytotoxic activities of compounds isolated from Ducrosia anethifolia, including this compound, against L5178Y PAR and MDR cell lines are presented below. tandfonline.comnih.govnih.gov

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| This compound | L5178Y PAR | Antiproliferative | < 60.58 mdpi.com |

| This compound | L5178Y MDR | Antiproliferative | < 60.58 mdpi.com |

| This compound | L5178Y PAR | Cytotoxic | Not specified in snippets tandfonline.comnih.govnih.gov |

| This compound | L5178Y MDR | Cytotoxic | Not specified in snippets tandfonline.comnih.govnih.gov |

While this compound showed antiproliferative effects, another furanocoumarin, oxypeucedanin, isolated from the same plant, exhibited higher in vitro antiproliferative and cytotoxic activity against both parent and multidrug-resistant cells in one study. tandfonline.comnih.govnih.gov

Impact on Multidrug Resistance Mechanisms (e.g., ABCB1 Efflux Pump Inhibition)

Research has also explored this compound's potential to impact multidrug resistance (MDR), a significant challenge in cancer therapy. This compound was evaluated for its activity against multidrug-resistant mouse T-lymphoma cell lines (L5178Y MDR). tandfonline.comnih.govnih.govchemfaces.comcore.ac.uk The inhibition of the cancer MDR efflux pump ABCB1 by this compound was assessed using flow cytometry. tandfonline.comnih.govnih.govchemfaces.comcore.ac.uk These studies indicate that this compound may influence MDR mechanisms, although specific details on the extent of ABCB1 inhibition by this compound alone are not extensively detailed in the provided information.

Cell Cycle Modulation and Apoptotic Induction

While the provided search results discuss cell cycle arrest and apoptosis induction in the context of the antitumoral activity of various natural compounds mdpi.comresearchgate.netnih.govnih.gov, specific detailed research findings on how this compound itself directly modulates the cell cycle or induces apoptosis are not clearly presented. Studies on plant extracts containing this compound may show these effects, but attributing them solely to this compound requires further specific investigation.

Modulation of Platelet Aggregation and Coagulation Mechanisms

This compound has been identified as a compound with effects on platelet aggregation and blood coagulation. preprints.orgresearchgate.netnih.govkoreascience.krscispace.com It has been isolated from the roots of Angelica genuflexa, a plant known for its anti-platelet and anti-coagulant components. preprints.orgresearchgate.netnih.govkoreascience.kr

Effects on Platelet Activation Pathways

This compound has been shown to inhibit platelet aggregation induced by specific agonists in preclinical systems. Studies have reported that this compound inhibits platelet aggregation induced by arachidonic acid and U46619, a mimetic of thromboxane (B8750289) A₂ (TXA₂). nih.govkoreascience.kr In comparative studies, this compound was observed to be either equally effective or 2-4 times more inhibitory than acetylsalicylic acid (ASA) in inducing platelet aggregations caused by these agents. nih.govkoreascience.kr

Anti-Coagulant Properties in Preclinical Systems

In addition to its effects on platelet aggregation, this compound, as isolated from Angelica genuflexa, has been characterized as a component contributing to the plant's anti-coagulant properties in preclinical systems. preprints.orgresearchgate.netnih.govkoreascience.krscispace.com

Investigation of Anti-osteoporosis Mechanisms in Preclinical Contexts

Research utilizing network pharmacology and in vitro experiments has explored the potential role of this compound, as a component of Cnidii Fructus extract, in anti-osteoporosis mechanisms. rjeid.comnih.gov

In a study investigating the anti-osteoporosis mechanism of Cnidii Fructus, this compound was identified through network pharmacology as one of the key compounds potentially contributing to the extract's effects. rjeid.comnih.gov While this study identified this compound computationally, the in vitro experimental validation regarding the inhibition of osteoclast formation and promotion of osteoblast bone formation was specifically reported for other compounds present in the extract, namely osthenol (B192027) and bergaptol. rjeid.comnih.gov Therefore, direct in vitro effects of isolated this compound on osteoblast and osteoclast activity were not detailed in this specific research.

Based on network pharmacology analysis of Cnidii Fructus extract, which included this compound as a key component, potential protein targets implicated in anti-osteoporosis mechanisms were identified. These targets included SRC, MAPK1, PIK3CA, AKT1, and HSP90AA1. rjeid.comnih.gov Molecular docking analysis further suggested that these key compounds, including this compound, exhibited binding affinity with related proteins. rjeid.comnih.gov These targets are associated with signaling pathways involved in regulating bone homeostasis, such as those controlling osteoclast differentiation and activity (e.g., RANKL/OPG pathway) and osteoblast differentiation and bone formation (e.g., Wnt signaling pathway). medscape.comyoutube.com However, the specific modulation of these pathways directly by this compound in in vitro or in vivo models was not experimentally verified in the context of the cited network pharmacology study.

Effects on Osteoblast and Osteoclast Activity In Vitro

Other Reported Biological Activities in In Vitro and In Vivo Preclinical Systems

This compound has also been investigated for other biological activities in preclinical settings, notably its antiviral properties.

This compound has demonstrated antiviral activity, specifically against Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netnih.govresearchgate.net It has been reported to inhibit HIV-1 replication in assay systems. researchgate.netnih.gov this compound was identified among a group of coumarins isolated from Prangos tschimganica that inhibited HIV-1 replication in the same assay system. researchgate.netnih.gov Preclinical data indicates an EC50 value of 22.3 μM and a Therapeutic Index (TI) of 2.61 for this compound's anti-HIV activity. nih.gov Coumarins, in general, have been shown to act through various mechanisms against HIV, including the inhibition of reverse transcriptase (RT), integrase, or cellular factors regulating viral replication. nih.gov this compound, as a coumarin derivative, is considered within the context of these potential antiviral mechanisms, with some coumarins specifically identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Table 1: Anti-HIV-1 Activity of this compound

| Compound | EC50 (μM) | CC50 (μM) | Therapeutic Index (TI) |

| This compound | 22.3 | 58.4 | 2.61 |

Data derived from preclinical investigations into the antiviral activity against HIV-1. nih.gov

Enzyme Inhibitory Effects (e.g., α-amylase, α-glucosidase, β-galactosidase)

Preclinical investigations into the biological activities of this compound have included the evaluation of its potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase, α-glucosidase, and β-galactosidase. Inhibition of these enzymes is a recognized strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.

Studies have explored the enzyme inhibitory potential of furanocoumarins, including this compound, isolated from various plant sources. One notable study investigated eight linear furanocoumarins, among them this compound, isolated from Ducrosia anethifolia Boiss. plantaedb.comfishersci.cathegoodscentscompany.com. These isolated compounds were evaluated for their in vitro inhibitory activities against α-amylase, α-glucosidase, and β-galactosidase. plantaedb.comfishersci.cathegoodscentscompany.com.

The research indicated that all tested compounds, including this compound, demonstrated appreciable inhibitory activities against these carbohydrate-metabolizing enzymes in a concentration-dependent manner. plantaedb.comfishersci.cathegoodscentscompany.com. However, the potency varied among the furanocoumarins evaluated. Imperatorin and 5-methoxypsoralen exhibited the most potent inhibitory effects in this study. plantaedb.comfishersci.cathegoodscentscompany.com. This compound, alongside psoralen (B192213), oxypeucedanin hydrate, and isooxypeucedanin (B192035), showed more moderate percentages of inhibition. plantaedb.comfishersci.cathegoodscentscompany.com.

While specific quantitative data such as IC50 values for this compound's inhibition of these enzymes were not detailed in the immediately available findings, its inclusion among the active compounds highlights its contribution to the observed enzyme inhibitory effects of the extract. plantaedb.comfishersci.cathegoodscentscompany.com. The study concluded that the extract of D. anethifolia and some of its linear furanocoumarins, including this compound, exhibited inhibitory effects on carbohydrate metabolizing enzymes. plantaedb.comfishersci.cathegoodscentscompany.com.

Another source mentions Pangelin (this compound) isolated from the roots of Paeonia lactiflora Pall. and its analysis as an antihyperglycemic component. fishersci.no. While this source suggests that the antihyperglycemic activity of furanocoumarins from this plant may be explained by antioxidant and anti-inflammatory activity, it also notes that major isolated furanocoumarins from similar sources have acted as inhibitors of carbohydrate metabolizing enzymes in vitro, proposing enzyme inhibition as a potential mechanism for such compounds. fishersci.no.

Relative In Vitro Enzyme Inhibitory Activity of Furanocoumarins from Ducrosia anethifolia

| Compound | α-Amylase Inhibition | α-Glucosidase Inhibition | β-Galactosidase Inhibition | Relative Potency (vs. Imperatorin/5-methoxypsoralen) |

| Imperatorin | Appreciable Activity | Appreciable Activity | Appreciable Activity | Most Potent |

| 5-Methoxypsoralen | Appreciable Activity | Appreciable Activity | Appreciable Activity | Most Potent |

| This compound | Appreciable Activity | Appreciable Activity | Appreciable Activity | Moderate |

| Psoralen | Appreciable Activity | Appreciable Activity | Appreciable Activity | Moderate |

| Oxypeucedanin Hydrate | Appreciable Activity | Appreciable Activity | Appreciable Activity | Moderate |

| Isooxypeucedanin | Appreciable Activity | Appreciable Activity | Appreciable Activity | Moderate |

| 8-Methoxypsoralen | Appreciable Activity | Appreciable Activity | Appreciable Activity | Not specified relative to others in snippets |

| Oxypeucedanin Methanolate | Appreciable Activity | Appreciable Activity | Appreciable Activity | Not specified relative to others in snippets |

Molecular and Cellular Mechanistic Elucidations of Pabulenol Action

Target Identification and Protein-Ligand Interactions

Research into Pabulenol's mechanism has involved identifying proteins with which it potentially interacts directly. These investigations often utilize computational methods like molecular docking to predict binding affinities and characterize the nature of these interactions.

Identification of Direct Binding Partners (e.g., SRC, MAPK1, PIK3CA, AKT1, HSP90AA1)

Network pharmacology studies, often combined with experimental validation, have identified several potential direct binding partners for this compound. In one study investigating the anti-osteoporosis mechanism of Cnidii Fructus, this compound was identified as one of the key compounds, and network analysis predicted potential targets including SRC, MAPK1, PIK3CA, AKT1, and HSP90AA1. jdigitaldiagnostics.comrjsocmed.comnih.govresearchgate.netrjsvd.comorscience.ru These proteins are involved in various cellular processes, including cell growth, proliferation, survival, and inflammatory responses.

Characterization of Binding Affinities and Specificity

Molecular docking analysis has been employed to further investigate the interaction between this compound and its predicted targets. These analyses aim to characterize the binding affinities and understand the specificity of these interactions at a molecular level. Studies involving molecular docking with targets like SRC, MAPK1, PIK3CA, AKT1, and HSP90AA1 have indicated that this compound possesses a good binding affinity with these related proteins. jdigitaldiagnostics.comrjsocmed.comnih.govresearchgate.netrjsvd.comorscience.ru While specific quantitative binding affinity data (e.g., Ki or IC50 values for direct binding) for this compound with these exact targets were not consistently available across the search results, the molecular docking results suggest favorable interactions.

This compound has also been investigated for its potential interaction with other proteins, such as the main protease of SARS-CoV-2, where computational studies predicted it could interact with the catalytic dyad in the active site. chemrxiv.org Additionally, ligand fishing experiments using cellular membrane-coated materials have identified this compound as a compound that interacts with cellular membrane proteins, suggesting potential targets on the cell surface or within the membrane. nih.govresearchgate.net

Cellular Signaling Pathway Modulations

Beyond direct protein interactions, research has explored how this compound influences broader cellular signaling networks. These pathways are crucial for regulating diverse cellular functions, and their modulation can underlie the biological effects of compounds like this compound.

Impact on MAPK (Mitogen-Activated Protein Kinase) Pathways

The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and stress responses. Network pharmacology studies have indicated that this compound, as a component of certain herbal remedies, may exert its effects, in part, through the modulation of the MAPK signaling pathway. acs.orgscienceopen.com Furanocoumarins, the class of compounds to which this compound belongs, have been generally noted for their ability to inhibit MAPK pathways. dovepress.com

Modulation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling

NF-κB is a key transcription factor involved in inflammatory and immune responses. Research suggests that this compound may influence NF-κB signaling. Some studies on natural compounds, including furanocoumarins, have reported the inhibition of NF-κB activity. dovepress.comencyclopedia.pub While direct experimental data specifically detailing this compound's isolated effect on NF-κB was not extensively found, its classification as a furanocoumarin and its presence in extracts shown to affect NF-κB pathways suggest a potential modulatory role.

Influence on PI3K/AKT Pathway

The PI3K/AKT pathway is central to regulating cell survival, growth, and metabolism. Network pharmacology analyses have identified the PI3K/AKT signaling pathway as one of the key pathways potentially influenced by this compound. acs.orgscienceopen.comresearchgate.net The predicted interaction of this compound with PIK3CA and AKT1, key components of this pathway, further supports its potential to modulate this signaling cascade. jdigitaldiagnostics.comrjsocmed.comnih.govresearchgate.netrjsvd.comorscience.ru

While network pharmacology and molecular docking provide strong predictive insights, further experimental validation is often required to fully elucidate the precise mechanisms and the extent to which this compound modulates these complex cellular signaling pathways.

Enzyme Inhibition Kinetics and Mechanisms

Investigations into the enzymatic interactions of this compound have explored its potential to modulate enzyme activity. While detailed kinetic studies specifically on isolated this compound are limited in the provided context, research on plant extracts containing this compound has offered some insights into potential mechanisms.

Detailed Kinetic Analysis of Enzyme-Pabulenol Interactions

Studies involving extracts containing this compound, such as those from Ducrosia anethifolia, have indicated enzyme inhibitory effects. For instance, a methanolic extract of D. anethifolia demonstrated inhibitory effects on aldose reductase (AR) and sorbitol dehydrogenase (SD), enzymes involved in the polyol pathway. Kinetic analysis using Lineweaver-Burk plots suggested a mixed-inhibition mechanism for the extract's effect on both AR and SD. frontiersin.orgresearchgate.net This implies that components within the extract, potentially including this compound, may bind to both the free enzyme and the enzyme-substrate complex. However, specific kinetic parameters (Km, Vmax, Ki) for isolated this compound's interaction with these or other enzymes were not detailed in the provided information.

Structural Basis of Enzyme Inhibition

The structural basis for this compound's interaction with enzymes has been explored through computational methods, particularly in the context of viral proteins. In silico docking studies investigating naturally occurring coumarin (B35378) derivatives, including this compound, against the main protease of SARS-CoV (Mpro) suggested potential binding interactions. chemrxiv.org These studies indicated that this compound could interact with the active site of Mpro through the formation of hydrogen bonds and hydrophobic interactions, which were proposed to stabilize the interaction between this compound and the enzyme. chemrxiv.org Further structural studies, such as X-ray crystallography or cryo-EM of enzyme-Pabulenol complexes, would be necessary to experimentally elucidate the precise binding modes and structural determinants of inhibition.

Transcriptomic and Proteomic Responses to this compound Exposure in Cellular Systems

The impact of this compound on global gene and protein expression profiles in cellular systems is an area of investigation to understand its broader cellular effects.

Gene Expression Profiling Post-Pabulenol Treatment

While direct studies detailing the comprehensive transcriptomic changes in response to isolated this compound treatment in specific cellular systems were not extensively provided, this compound has been identified in transcriptomic and metabolomic analyses of plants. In a study on Saposhnikovia divaricata, this compound was among the coumarins detected, and its abundance was observed to be downregulated in certain comparisons between wild and cultivated varieties during different growth periods. researchgate.netoup.com This suggests that the levels of this compound can be influenced by genetic or environmental factors, which in turn could be linked to broader changes in gene expression pathways within the plant. However, this does not directly describe the transcriptomic response of a cell to exogenous this compound exposure.

Interaction with Efflux Pumps in Multidrug Resistance Models

This compound has been investigated for its potential to interact with efflux pumps, which play a significant role in multidrug resistance (MDR) in various biological systems, including cancer cells and bacteria. nih.gov

Studies examining the anti-multidrug resistance activities of compounds from Ducrosia anethifolia, a plant containing this compound, have included evaluations of their effects on efflux pumps. researchgate.netu-szeged.hu Specifically, the inhibition of the cancer MDR efflux pump ABCB1 (P-glycoprotein) was assessed using flow cytometry in multidrug-resistant mouse T-lymphoma cell lines. researchgate.netu-szeged.hu While this compound itself showed similar activity on fibroblast and parental mouse lymphoma cells, another furanocoumarin, oxypeucedanin (B192039), isolated from the same plant extract, exhibited efflux pump inhibiting activity on ABCB1 overexpressing cells. u-szeged.hu This suggests that while this compound is present in extracts with anti-MDR potential, its direct role in inhibiting ABCB1 may be less pronounced compared to other co-occurring compounds like oxypeucedanin. Further research specifically on isolated this compound's interaction with various efflux pumps is warranted to fully understand its contribution to overcoming multidrug resistance.

Computational Chemistry and in Silico Studies of Pabulenol

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation, or binding mode, of a ligand (such as Pabulenol) to a receptor (a protein or enzyme) and to estimate the strength of the binding affinity. nih.govnih.gov This method helps in understanding the potential inhibitory or regulatory effects of the ligand on the target protein's function.

Ligand-Protein Interaction Analysis (e.g., SARS-CoV-2 Main Protease)

Molecular docking studies have been conducted to investigate the interaction of this compound with various protein targets, including the SARS-CoV-2 main protease (Mpro). nih.govamazonaws.comchemrxiv.orgresearchgate.net The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. In silico studies have explored the binding of this compound to the active site of Mpro to assess its potential as an inhibitor. nih.govamazonaws.com

Analysis of the ligand-protein interactions typically involves identifying the types of bonds and forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions (e.g., π-alkyl, π-sulfur), and van der Waals forces. nih.govamazonaws.com For instance, this compound has been reported to form hydrogen bonds with residues like Leu-141, Cys-145, His-163, Met-49, and Asn-142 in the SARS-CoV-2 Mpro. nih.gov It also exhibits π-sulfur interactions with Cys-145 and π-alkyl interactions with His-163 and Met-49. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the optimal binding pose of this compound within the target protein's binding site. nih.govamazonaws.com This involves exploring various conformations of the ligand and orientations relative to the receptor to find the lowest energy complex. The binding affinity is typically estimated using scoring functions that calculate a docking score, often represented as a binding energy (e.g., in kcal/mol). nih.govnih.gov A more negative binding energy generally indicates a stronger predicted interaction.

Studies investigating this compound's interaction with SARS-CoV-2 Mpro have reported docking scores. For example, one study using SwissDock reported a binding affinity of -7.42 kcal/mol for this compound with Mpro (PDB ID: 6Y84). nih.gov Another study, which also investigated coumarin (B35378) derivatives against SARS-CoV-2 Mpro, listed this compound with a PubChem CID of 446229 and included it in docking studies. amazonaws.comchemrxiv.org

Molecular Docking Results of this compound with SARS-CoV-2 Mpro (Example Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Docking Software | Key Interactions | Source |

| SARS-CoV-2 Main Protease | 6Y84 | -7.42 | SwissDock | Hydrogen bonds (Leu-141, Cys-145, His-163, Met-49, Asn-142), π-sulfur (Cys-145), π-alkyl (His-163, Met-49), C-H bonds (Asn-142) | nih.gov |

Molecular docking has also been used to evaluate the interaction of this compound with other potential targets, such as gamma-aminobutyric acid receptor subunit alpha-1 (GABRA1) nih.gov and proteins related to osteoporosis like SRC, MAPK1, PIK3CA, AKT1, and HSP90AA1. rjsocmed.comjdigitaldiagnostics.combenthamdirect.comnih.goveurekaselect.com These studies suggest that this compound may have the ability to bind to multiple proteins, indicating potential polypharmacological effects. nih.gov

Network Pharmacology Approaches for Mechanistic Insights

Network pharmacology is an integrative approach that analyzes the complex relationships between compounds, targets, pathways, and diseases. nih.govnih.gov It moves beyond the traditional "one-compound, one-target" paradigm to explore the multi-target effects of a compound and understand its therapeutic mechanisms within the context of biological networks. nih.gov

Construction of Compound-Target Networks

A key step in network pharmacology is the construction of compound-target networks. chemrxiv.orgnih.gov This involves identifying the potential protein targets of a compound like this compound using various databases and prediction tools. These targets can be identified through methods such as ligand fishing coupled with techniques like LC-MS nih.govfrontiersin.org or by using databases like TCMSP and Swiss Target Prediction. nih.govnih.govajol.info

Once the targets are identified, a network is built where nodes represent the compound (this compound) and its predicted targets, and edges represent the interactions between them. chemrxiv.orgnih.gov This network can reveal that a single compound may interact with multiple targets, or that multiple compounds in an extract (where this compound is found) may converge on common targets. chemrxiv.orgnih.gov For example, in a study on Cnidii Fructus, this compound was identified as a key compound, and network pharmacology analysis predicted its potential targets, including SRC, MAPK1, PIK3CA, AKT1, and HSP90AA1, related to osteoporosis. rjsocmed.comjdigitaldiagnostics.combenthamdirect.comnih.goveurekaselect.com

Pathway Enrichment Analysis and Disease Association

Following the construction of compound-target networks, pathway enrichment analysis is performed. chemrxiv.orgnih.govnih.gov This involves analyzing the identified targets to determine which biological pathways are statistically over-represented among them. By mapping the targets to pathways in databases like KEGG (Kyoto Encyclopedia of Genes and Genomes), researchers can gain insights into the biological processes influenced by this compound. nih.govajol.inforesearchgate.netresearchgate.net

Pathway enrichment analysis can associate this compound's potential targets with various diseases or conditions. chemrxiv.orgnih.govnih.gov For instance, studies using network pharmacology to investigate plant extracts containing this compound have linked the identified targets and enriched pathways to conditions like osteoporosis rjsocmed.comjdigitaldiagnostics.combenthamdirect.comnih.goveurekaselect.com, diabetic wound healing nih.gov, and COVID-19. ajol.infoacs.org These analyses suggest that this compound, as a component of these extracts, may contribute to their therapeutic effects by modulating multiple pathways involved in these diseases.

Data from Network Pharmacology Studies (Example Pathways)

| Study Context | Key Compound(s) Including this compound | Associated Disease/Condition | Enriched Pathways (Examples) | Source |

| Cnidii Fructus study | This compound, Diosmin, Osthenol (B192027), etc. | Osteoporosis | HIF-1 signaling pathway, NF-kappa B (NF-κB) signaling pathway | rjsocmed.comjdigitaldiagnostics.combenthamdirect.comnih.goveurekaselect.comresearchgate.net |

| Angelica dahurica study | This compound, Bergapten (B1666803), Imperatorin (B1671801) | Diabetic wound healing | Pathways related to inflammatory response | nih.gov |

| Han-Shi-Yu-Fei-Decoction study | (R)-Pabulenol, etc. | COVID-19 | PI3K/AKT signaling pathway, JAK-STAT pathway | acs.org |

Note: This table provides examples of pathways identified in network pharmacology studies where this compound was a component of the investigated extract.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic information about the behavior of a molecule, such as this compound, and its interactions with its environment, including proteins or membranes. nih.gov

MD simulations can be used to study the conformational flexibility of this compound, how it changes shape, and how these changes might affect its binding to targets. They can also provide insights into the stability of the ligand-protein complex predicted by molecular docking, observing the interactions over a simulated time period. While the provided search results mention molecular dynamics simulations in the context of other compounds nih.govresearchgate.netresearchgate.net, specific detailed findings of MD simulations solely focused on the conformational analysis of this compound or its complex with a target were not prominently found within the provided snippets. However, MD simulations are a standard tool in computational chemistry to complement docking studies by providing a more realistic representation of the dynamic nature of molecular interactions.

Stability and Flexibility of this compound-Target Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. This relationship can then be used to predict the activity of new compounds based solely on their structure. QSAR studies on coumarin derivatives, the broader class to which this compound belongs, are common in medicinal chemistry. thegoodscentscompany.comnih.gov

QSAR modeling involves calculating various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and lipophilic properties. These descriptors are then correlated with experimentally determined biological activity data using statistical methods like multiple linear regression or more advanced techniques like neural networks. uni.lu

While a specific detailed QSAR model focused exclusively on this compound derivatives for a particular biological activity with reported statistical parameters (like R² or Q²) was not prominently featured in the search results, the principle of applying QSAR to coumarins for predicting activities such as antioxidant effects or enzyme inhibition is established. thegoodscentscompany.comuni.lualfa-chemistry.com The development of such models for this compound derivatives would involve synthesizing or acquiring a series of this compound analogues with varying structural modifications and experimentally measuring their activity against a specific target. This data would then be used to build a predictive model correlating structural descriptors with activity.

In silico screening, often guided by insights from molecular docking and QSAR models, involves computationally evaluating large libraries of compounds, including novel or hypothetical this compound analogues, for their potential biological activity. plantaedb.comfishersci.ca This virtual screening process allows for the rapid identification of promising candidates before costly and time-consuming synthesis and experimental testing.

Studies have utilized in silico screening to evaluate natural coumarin derivatives, including this compound, as potential inhibitors of various targets. plantaedb.comfishersci.canih.govfishersci.caresearchgate.net By docking a library of compounds to a target protein's binding site and scoring their predicted binding affinities, researchers can rank the compounds and select the most promising ones for further investigation. plantaedb.comfishersci.canih.gov This approach has been applied to identify potential inhibitors of SARS-CoV-2 Mpro and proteins involved in osteoporosis, with this compound being among the compounds screened. plantaedb.comfishersci.canih.govfishersci.caresearchgate.net

Analytical Methodologies for Pabulenol in Research Matrices

Chromatographic Techniques for Pabulenol Quantification and Profiling

Chromatography plays a crucial role in separating this compound from complex mixtures, allowing for its subsequent detection and analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the predominant techniques employed for the quantification and profiling of this compound in research contexts. nih.govmdpi.comnih.govjdigitaldiagnostics.comresearchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

HPLC is widely used for the separation and quantification of furanocoumarins, including this compound, in plant extracts. nih.govmdpi.comresearchgate.net This technique utilizes a stationary phase and a mobile phase to differential elute compounds based on their chemical properties. Various detectors can be coupled with HPLC to monitor the separated compounds. Ultraviolet-visible (UV-Vis) detectors are commonly used due to the chromophoric nature of coumarins, allowing for their detection and quantification based on their absorbance at specific wavelengths, typically in the UV range. mdpi.comresearchgate.netresearchgate.net Diode array detectors (DAD) are also employed, providing full UV-Vis spectra of eluting peaks, which aids in peak identification and purity assessment. mdpi.comresearchgate.net The application of HPLC with UV or DAD detection enables the quantitative determination of this compound in prepared samples by comparing peak areas or heights to calibration curves generated from known concentrations of a this compound standard. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis (e.g., HPLC-Q-TOF-MS/MS)

LC-MS techniques, particularly those involving high-resolution mass spectrometry such as HPLC-Quadrupole-Time-of-Flight-Mass Spectrometry (HPLC-Q-TOF-MS/MS), are invaluable for the trace analysis, identification, and structural characterization of this compound in complex research matrices. jdigitaldiagnostics.comacs.orgrjraap.comeurekaselect.com The coupling of LC with MS provides both chromatographic separation and highly sensitive and selective detection based on the mass-to-charge ratio of the compounds. This is particularly useful when analyzing samples with low concentrations of this compound or when dealing with matrices containing numerous interfering compounds. LC-MS/MS allows for fragmentation of the parent ion of this compound, providing characteristic fragment ions that aid in its definitive identification and structural confirmation. jdigitaldiagnostics.comresearchgate.net This approach has been successfully applied in the identification of this compound in plant extracts and in studies investigating its potential biological activities. jdigitaldiagnostics.comrjraap.comeurekaselect.com For instance, HPLC-Q-TOF-MS/MS has been utilized to identify this compound as a component in Cnidii Fructus extracts. jdigitaldiagnostics.comrjraap.comeurekaselect.com

Spectroscopic Characterization in Complex Biological Samples

Spectroscopic methods provide complementary information for the characterization of this compound, particularly in the context of structural elucidation and, in some cases, concentration determination.

Application of Advanced NMR Techniques for Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to determine the complete chemical structure of isolated this compound by analyzing the signals corresponding to its hydrogen and carbon atoms and their connectivity. researchgate.net While NMR is typically applied to relatively pure samples, its role extends to metabolomics research where this compound is identified as a metabolite within a complex biological system or extract. By comparing NMR data from samples to databases or known standards, this compound can be identified and its structural features confirmed within a metabolic profile. nih.govresearchgate.net For example, ¹³C-NMR spectroscopy with DEPT has been used in the identification of this compound, showing characteristic signals for its quaternary and protonated carbons.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is utilized for the quantitative analysis of this compound, often in conjunction with chromatographic separation. mdpi.comresearchgate.netresearchgate.net this compound, being a furanocoumarin, exhibits characteristic absorption in the UV region of the spectrum due to its conjugated double bonds and aromatic rings. mdpi.comu-szeged.hu By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined using the Beer-Lambert Law, provided that the molar absorptivity coefficient is known or a calibration curve has been established. u-szeged.hu In HPLC-UV analysis, the intensity of the UV signal at the chosen wavelength is directly proportional to the concentration of this compound eluting from the column, enabling its quantification in the injected sample. researchgate.netresearchgate.net

Development of Bioanalytical Methods for Preclinical Studies

The investigation of this compound's potential biological activities in preclinical studies necessitates the development and application of sensitive and reliable bioanalytical methods. These methods are designed to detect and quantify this compound in biological matrices such as plasma, urine, tissue extracts, or cell culture media. LC-MS based methods are particularly well-suited for bioanalysis due to their high sensitivity and specificity, which are essential for analyzing analytes present at low concentrations in complex biological samples. nih.govacs.orgnih.gov Bioanalytical methods for this compound in preclinical research may involve steps such as sample collection, sample preparation (e.g., extraction, protein precipitation), chromatographic separation, and detection and quantification using mass spectrometry. nih.govmdpi.comnih.gov These methods are critical for pharmacokinetic studies, assessing the absorption, distribution, metabolism, and excretion of this compound, and for pharmacodynamic studies, correlating its concentration with observed biological effects. dokumen.pubscribd.com Furthermore, analytical techniques, including LC-MS, have been employed in ligand fishing strategies to identify compounds like this compound that bind to specific biological targets, which is relevant in preclinical drug discovery efforts. frontiersin.orgresearchgate.net

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step in the analysis of this compound from biological matrices, primarily plant tissues in reported studies. The goal is to extract the target analyte efficiently while minimizing interference from other matrix components.

Common strategies involve drying the plant material, often through methods like vacuum freeze-drying, followed by grinding the dried material into a fine powder to increase the surface area for extraction dovepress.commdpi.com. Extraction is typically performed using solvents such as methanol (B129727) or aqueous methanol dovepress.commdpi.com. Techniques like ultrasonic extraction are frequently employed to enhance the extraction efficiency dovepress.commdpi.com.

Following extraction, further steps are necessary to prepare the sample for chromatographic analysis. These may include centrifugation to remove solid particles and filtration through membranes (e.g., 0.20 µm) to ensure the clarity of the sample injected into the analytical system mdpi.com. Dilution with appropriate solvents, such as acetonitrile, may also be performed depending on the concentration of the analyte and the requirements of the analytical instrument dovepress.com.

For specific applications like mass spectrometry imaging (MSI), sample preparation involves preparing thin tissue slices, which are then dried and coated with a suitable matrix material to facilitate ionization mdpi.com. This approach allows for the visualization of the spatial distribution of compounds like coumarins within the tissue mdpi.com.

While most literature focuses on plant matrices, sample preparation for other biological matrices like serum or urine for the analysis of other compounds often involves techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate and concentrate the analytes of interest and remove interfering substances nih.govresearchgate.net. Although not specifically detailed for this compound in these matrices in the provided results, these general approaches highlight the diverse strategies employed based on the sample type and analyte properties.

An example of a sample preparation method for plant material involves grinding freeze-dried samples to a powder, followed by extraction with 70% methanolic aqueous solution using vortexing and potentially ultrasonic treatment dovepress.com.

Validation of Analytical Assays

Validation of analytical assays for this compound in research matrices is essential to ensure the reliability, accuracy, and consistency of the results. Method validation typically involves evaluating several key parameters.

Specificity and selectivity are crucial to confirm that the method can accurately measure this compound in the presence of other compounds in the matrix researchgate.net. This can involve analyzing blank samples or samples with known interfering substances nih.gov. The use of techniques like HPLC-MS/MS provides high selectivity due to the combination of chromatographic separation and specific mass transitions for the analyte nih.gov.

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically determined by analyzing a series of standard solutions at different concentrations and generating a calibration curve. Correlation coefficients (R²) are used to express the linearity, with values close to 1 indicating good linearity researchgate.net.